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Abstract

AMG 925 is a potent and orally bioavailable small molecule that dually inhibits FMS-like
tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). Exhibiting low nanomolar
efficacy against both wild-type and mutated forms of FLT3, AMG 925 presents a promising
therapeutic strategy for acute myeloid leukemia (AML), where FLT3 mutations are prevalent
and associated with poor prognosis. Its concurrent inhibition of CDK4, a key regulator of the
cell cycle, offers a multi-pronged approach to impede cancer cell proliferation and overcome
potential resistance mechanisms. This technical guide provides a comprehensive overview of
the chemical structure, physicochemical and pharmacological properties, mechanism of action,
and relevant experimental protocols for AMG 925.

Chemical Structure and Physicochemical Properties

AMG 925 is a complex heterocyclic molecule with the systematic IUPAC name 1-(2-((9-(trans-
4-methylcyclohexyl)-9H-pyrido[4',3":4,5]pyrrolo[2,3-d]pyrimidin-2-yl)amino)-7,8-dihydro-1,6-
naphthyridin-6(5H)-yl)-2-hydroxyethanone. Its chemical and physical properties are
summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2464784?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2464784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Property

Value

IUPAC Name

1-(2-((9-(trans-4-methylcyclohexyl)-9H-
pyrido[4',3":.4,5]pyrrolo[2,3-d]pyrimidin-2-
yl)amino)-7,8-dihydro-1,6-naphthyridin-6(5H)-
yI)-2-hydroxyethanone

SMILES

C[C@H]1CC--INVALID-LINK--
n2c3cnccc3cdcnc(Nebeccc6CN(CCebn5)C(=0)C
O)nc42

Molecular Formula

C26H20N702

Molecular Weight

471.56 g/mol

Pharmacological Properties

AMG 925 is characterized by its potent dual inhibitory activity against FLT3 and CDK4, as well

as its selectivity over other kinases. The following tables summarize its in vitro inhibitory

activity.

Kinase Target ICs0 (NM)
FLT3 2+ 1[1]
CDK4 3+1[1]
CDK®6 82
CDK2 375 £ 150
CDK1 1900 = 510

Table 2.2: In Vitro Cellular Activity of AMG 925 in AML

Cell Lines
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Cell Line FLT3 Status Growth Inhibition ICso (nM)
MOLM-13 ITD 19[2]
MV4-11 ITD 18[2]

ITD: Internal Tandem Duplication

Mechanism of Action and Signaling Pathway

AMG 925 exerts its anti-cancer effects by simultaneously targeting two key signaling pathways
involved in cell proliferation and survival: the FLT3 signaling cascade and the CDK4/Rb cell
cycle pathway.

e FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when
activated by its ligand or by activating mutations (e.g., internal tandem duplications - ITD),
triggers downstream signaling pathways such as the STAT5, RAS/MAPK, and PISK/AKT
pathways. These pathways are crucial for the proliferation and survival of leukemic cells.
AMG 925 binds to the ATP-binding pocket of FLT3, inhibiting its autophosphorylation and the
subsequent activation of these downstream effectors. This leads to the suppression of pro-
survival signals and the induction of apoptosis in FLT3-dependent cancer cells.

o CDK4 Inhibition: Cyclin-dependent kinase 4 (CDK4), in complex with Cyclin D, plays a
pivotal role in the G1 phase of the cell cycle. The CDK4/Cyclin D complex phosphorylates
the retinoblastoma protein (Rb), leading to its inactivation and the release of the E2F
transcription factor. E2F then activates the transcription of genes required for the G1to S
phase transition, thereby promoting cell cycle progression. By inhibiting CDK4, AMG 925
prevents the phosphorylation of Rb, maintaining it in its active, E2F-bound state. This results
in a G1 cell cycle arrest and a halt in cell proliferation.

The dual inhibition of FLT3 and CDK4 by AMG 925 provides a synergistic anti-leukemic effect.
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Diagram 1: AMG 925 Signaling Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the
activity of AMG 925.

FLT3 Kinase Assay

Objective: To determine the in vitro inhibitory activity of AMG 925 against the FLT3 kinase.
Materials:
e Recombinant human FLT3 enzyme

» Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

o« ATP
o FLT3 substrate (e.g., a synthetic peptide)
e AMG 925 (in DMSO)

o 384-well plates
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Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

Prepare serial dilutions of AMG 925 in DMSO. Further dilute in kinase buffer to the desired
final concentrations.

Add the diluted AMG 925 or DMSO (vehicle control) to the wells of a 384-well plate.
Add the FLT3 enzyme and substrate to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., EDTA).

Add the detection reagent according to the manufacturer's instructions.

Incubate the plate to allow the detection signal to develop.

Read the signal on a plate reader.

Calculate the percent inhibition for each AMG 925 concentration relative to the vehicle
control and determine the ICso value using a suitable data analysis software.

CDK4 Kinase Assay

Objective: To determine the in vitro inhibitory activity of AMG 925 against the CDK4/Cyclin D1
complex.

Materials:

Recombinant human CDK4/Cyclin D1 enzyme complex
Kinase buffer (as above)

ATP
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CDK4 substrate (e.g., a fragment of the retinoblastoma protein, Rb)

AMG 925 (in DMSO)

384-well plates

Plate reader

Procedure: The procedure is analogous to the FLT3 kinase assay, with the substitution of the
CDK4/Cyclin D1 enzyme and its specific substrate.

Cell Viability Assay (MOLM-13 and MV4-11 cells)

Objective: To determine the effect of AMG 925 on the viability of AML cell lines.
Materials:
e MOLM-13 and MV4-11 cell lines

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-
streptomycin)

« AMG 925 (in DMSO)

o 96-well cell culture plates

o Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
» Plate reader

Procedure:

e Seed MOLM-13 or MV4-11 cells into 96-well plates at a predetermined density (e.g., 5,000
cells/well).

o Prepare serial dilutions of AMG 925 in cell culture medium.

e Add the diluted AMG 925 or medium with DMSO (vehicle control) to the wells.
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¢ Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator
with 5% COa.

« Add the cell viability reagent to each well according to the manufacturer's instructions.
 Incubate as required for the specific reagent.
+ Read the signal (luminescence or absorbance) on a plate reader.

+ Calculate the percent viability for each AMG 925 concentration relative to the vehicle control
and determine the Glso (concentration for 50% growth inhibition) value.

In Vitro Assays

Kinase Assays
(FLT3, CDK4)

AML Cell Culture
(MOLM-13, MV4-11)

Apoptosis Assay

Data Analysis

Signaling Pathway

i IC50/GI50 Calculation
Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [AMG 925: A Technical Guide for a Dual FLT3/CDK4
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2464784#amg-925-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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